molecular formula C30H31NO2 B1385663 N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline CAS No. 1040691-00-6

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline

Cat. No.: B1385663
CAS No.: 1040691-00-6
M. Wt: 437.6 g/mol
InChI Key: SRFGJUXUZQFCDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions are often proprietary and specific to the manufacturer. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed in various applications, including:

Mechanism of Action

The mechanism of action of N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and applications.

Properties

IUPAC Name

N-[[2-(2-phenylethoxy)phenyl]methyl]-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO2/c1-3-11-25(12-4-1)15-10-21-32-29-18-9-17-28(23-29)31-24-27-16-7-8-19-30(27)33-22-20-26-13-5-2-6-14-26/h1-9,11-14,16-19,23,31H,10,15,20-22,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFGJUXUZQFCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165819
Record name 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040691-00-6
Record name 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040691-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenylethoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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